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Compound of Interest

Compound Name: Fenoprofen Calcium hydrate

Cat. No.: B10752467

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis
of Fenoprofen Calcium hydrate, a non-steroidal anti-inflammatory drug (NSAID). The
following sections detail the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring this
information. This guide is intended to serve as a valuable resource for researchers, scientists,
and drug development professionals involved in the characterization and quality control of this
active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules.
Both *H and *3C NMR provide detailed information about the chemical environment of the
individual atoms within the Fenoprofen molecule.

Data Presentation

Table 1: *H NMR Spectroscopic Data for Fenoprofen Calcium (Solvent: DMSO-ds)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.34 m 4H Aromatic Protons
~7.18 m 1H Aromatic Proton
~7.09 m 2H Aromatic Protons
~7.02 t 1H Aromatic Proton
~6.96 d 1H Aromatic Proton
~6.72 m 2H Aromatic Protons
~3.43 q 1H CH
~1.26 d 3H CHs

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Table 2: 3C NMR Spectroscopic Data for Fenoprofen Calcium (Solvent: DMSO-de)
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Chemical Shift (8) ppm Assignment
~175.0 C=0 (Carboxylate)
~157.5 C-0O (Aromatic Ether)
~156.8 C-O (Aromatic Ether)
~144.1 Aromatic C

~130.1 Aromatic CH

~129.8 Aromatic CH

~123.5 Aromatic CH

~122.0 Aromatic CH

~119.1 Aromatic CH

~118.0 Aromatic CH

~117.2 Aromatic CH

~45.0 CH

~19.0 CHs

Note: Assignments are based on typical chemical shifts for similar functional groups and may
require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire *H and 3C NMR spectra of Fenoprofen Calcium hydrate for structural
confirmation.

Materials and Equipment:
e Fenoprofen Calcium hydrate powder
¢ Deuterated Dimethyl Sulfoxide (DMSO-de) with 0.03% v/v Tetramethylsilane (TMS)

e 5 mm NMR tubes
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o Vortex mixer

 NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:

e Sample Preparation:

1. Accurately weigh approximately 10-20 mg of Fenoprofen Calcium hydrate into a clean,
dry vial.

2. Add approximately 0.7 mL of DMSO-ds (with TMS) to the vial.
3. Vortex the mixture until the sample is fully dissolved.
4. Transfer the solution to a 5 mm NMR tube.
e Instrument Setup (General Parameters):
o Lock the spectrometer on the deuterium signal of DMSO-ds.
o Shim the magnetic field to achieve optimal resolution.
o Set the sample temperature to 298 K.
e 1H NMR Acquisition:
o Pulse sequence: Standard single-pulse experiment (zg30 or similar).
o Spectral width: ~16 ppm (centered around 6 ppm).
o Number of scans: 16-64 (depending on concentration).
o Relaxation delay (d1): 1-5 seconds.
e 13C NMR Acquisition:

o Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar).
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o Spectral width: ~240 ppm (centered around 120 ppm).
o Number of scans: 1024 or more (due to the low natural abundance of 13C).

o Relaxation delay (d1): 2 seconds.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

[¢]

Phase correct the spectra.

Perform baseline correction.

[e]

o

Calibrate the *H spectrum to the TMS signal at 0.00 ppm.

[¢]

Calibrate the 13C spectrum to the solvent signal (DMSO-de at 39.52 ppm).

[e]

Integrate the signals in the *H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Data Presentation

Table 3: Key IR Absorption Bands for Fenoprofen Calcium Hydrate
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Wavenumber . . . .

( 1 Intensity Vibrational Mode Functional Group

cm-

~3598 Strong, Broad O-H stretch Water of hydration

3100-3000 Medium C-H stretch Aromatic

2980-2850 Medium C-H stretch Aliphatic (CH, CHs)
C=0 stretch

~1557 Strong ) Carboxylate
(asymmetric)

1600-1450 Medium-Strong C=C stretch Aromatic Ring

~1250 Strong C-O stretch Aryl Ether

Aromatic (out-of-
933-696 Strong C-H bend

plane)

Experimental Protocol: Attenuated Total Reflectance
Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of Fenoprofen Calcium hydrate to identify its
characteristic functional groups.

Materials and Equipment:
o Fenoprofen Calcium hydrate powder

o FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide
crystal)

e Spatula
* Isopropyl alcohol or ethanol for cleaning
Procedure:

e Background Spectrum:
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1. Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropyl
alcohol or ethanol and allowing it to dry completely.

2. Record a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum.

o Sample Analysis:

1. Place a small amount of Fenoprofen Calcium hydrate powder onto the center of the ATR
crystal using a clean spatula.

2. Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring
good contact with the crystal.

3. Record the sample spectrum.
» Data Collection Parameters (Typical):
o Spectral range: 4000-400 cm™1
o Resolution: 4 cm™t
o Number of scans: 16-32
e Post-Measurement:
1. Release the pressure clamp and carefully remove the powder sample.
2. Clean the ATR crystal as described in step 1.1.

3. Process the spectrum by performing an ATR correction and baseline correction if
necessary.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight of a compound and to gain structural information
through fragmentation analysis.
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Data Presentation

Table 4: Mass Spectrometry Data for Fenoprofen

m/z Value Interpretation

242 [M]*" (Molecular ion of Fenoprofen free acid)
197 [M - COOH]* (Loss of the carboxylic acid group)
165 [C12H0O]*

115 [CoH7]*

Note: The observed ions correspond to the Fenoprofen free acid, as the calcium salt is typically
not observed directly under common ionization techniques like Electron lonization (EI).

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of Fenoprofen.
Materials and Equipment:

o Fenoprofen Calcium hydrate

» Methanol or other suitable volatile solvent

e Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system
with an EI source.

Procedure:
e Sample Preparation:

1. Dissolve a small amount of Fenoprofen Calcium hydrate in a minimal amount of
methanol. The acidic conditions in the mass spectrometer will likely lead to the analysis of
the free acid form.
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e GC-MS Method (if applicable):
1. Injector:
= Temperature: 250 °C
» [njection volume: 1 pL
» Split mode: Splitless or appropriate split ratio.
2. GC Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 pm).
3. Oven Program:
= [nitial temperature: 100 °C, hold for 1 minute.
= Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
4. MS Interface:
» Transfer line temperature: 280 °C
e MS Parameters:
o lonization mode: Electron lonization (EI)
o Electron energy: 70 eV
o Source temperature: 230 °C
o Mass range: m/z 40-500
o Data Analysis:
1. Identify the chromatographic peak corresponding to Fenoprofen.
2. Extract the mass spectrum for this peak.

3. Identify the molecular ion and major fragment ions.
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4. Propose fragmentation pathways consistent with the observed spectrum.

Analytical Workflow and Logical Relationships

The spectroscopic analysis of Fenoprofen Calcium hydrate follows a logical workflow to
confirm the identity and purity of the substance. This process is visualized in the following
diagram.
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Caption: Workflow for the spectroscopic identification of Fenoprofen Calcium Hydrate.

© 2025 BenchChem. All rights reserved. 11/12

Tech Support


https://www.benchchem.com/product/b10752467?utm_src=pdf-body-img
https://www.benchchem.com/product/b10752467?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This guide provides foundational spectroscopic data and methodologies for the analysis of
Fenoprofen Calcium hydrate. For regulatory purposes, all methods should be fully validated
according to the relevant guidelines (e.g., ICH Q2(R1)).

 To cite this document: BenchChem. [Spectroscopic Analysis of Fenoprofen Calcium Hydrate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10752467#fenoprofen-calcium-hydrate-
spectroscopic-analysis-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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